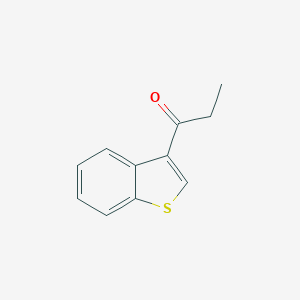

1-(1-Benzothiophen-3-yl)propan-1-one

Vue d'ensemble

Description

1-(1-Benzothiophen-3-yl)propan-1-one is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Benzothiophen-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of benzothiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of the desired ketone.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Benzothiophen-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted benzothiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant Potential

Research indicates that derivatives of 1-(1-benzothiophen-3-yl)propan-1-one exhibit significant affinity for serotonin receptors, particularly the 5-HT1A receptor. Studies have shown that certain analogs can act as potential antidepressants by modulating serotonin levels in the brain, which is critical for mood regulation .

Anti-thrombotic Activity

The compound has been identified as having anti-thrombotic properties. It inhibits platelet aggregation, which is essential for preventing thrombosis-related conditions. This mechanism may involve modulation of specific signaling pathways within platelets.

Antimicrobial Properties

Initial studies suggest that this compound and its derivatives may possess antimicrobial activity against various bacterial strains. However, further investigations are necessary to confirm their efficacy and safety profiles in clinical settings.

Material Science

Organic Semiconductors

The unique molecular structure of this compound makes it a candidate for use in organic semiconductors. Its properties could be leveraged in the development of light-emitting diodes (OLEDs), contributing to advancements in electronic materials.

Table 1: Summary of Research Findings on this compound

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions that yield high purity compounds suitable for biological testing. The mechanisms of action for its pharmacological effects are primarily linked to its interaction with serotonin receptors and other biological pathways influencing platelet function.

Mécanisme D'action

The mechanism of action of 1-(1-Benzothiophen-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or modulating the activity of specific proteins.

Comparaison Avec Des Composés Similaires

- 1-(1-Benzothiophen-2-yl)propan-1-one

- 1-(2-Benzothiophen-3-yl)propan-1-one

- 1-(3-Benzothiophen-2-yl)propan-1-one

Uniqueness: 1-(1-Benzothiophen-3-yl)propan-1-one is unique due to its specific substitution pattern on the benzothiophene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Activité Biologique

1-(1-Benzothiophen-3-yl)propan-1-one, also known as a benzothiophene derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits a range of effects, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzothiophene moiety attached to a propanone group. Its molecular formula is C12H10OS, indicating the presence of both sulfur and oxygen in its structure. The compound can be synthesized through various methods, including Friedel-Crafts acylation using benzothiophene and propionyl chloride in the presence of a Lewis acid catalyst .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various thiophene derivatives, this compound demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Microbe | Activity (Zone of Inhibition) |

|---|---|

| E. coli | 15 mm |

| S. aureus | 18 mm |

| Bacillus subtilis | 14 mm |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .

Case Study: Anticancer Activity

In a study published in Nature, researchers evaluated the cytotoxic effects of this compound on A549 lung cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours . Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly serotonin receptors, which may play a role in its neuropharmacological effects .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by this compound.

- Structural Modifications : To develop analogs with enhanced potency and selectivity for specific biological targets.

Propriétés

IUPAC Name |

1-(1-benzothiophen-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-2-10(12)9-7-13-11-6-4-3-5-8(9)11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKKZGURYJJGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292123 | |

| Record name | 1-(1-benzothiophen-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19492-96-7 | |

| Record name | 1-Benzo[b]thien-3-yl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19492-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 80395 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019492967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-benzothiophen-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.